6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl-
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Overview
Description
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- is a complex heterocyclic compound that belongs to the class of triazolo-benzodiazepines. These compounds are known for their diverse pharmacological activities, including anticonvulsant, anxiolytic, and sedative properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- typically involves multiple steps. One common synthetic route starts with the diazotization of 2-aminobenzoic acids to produce 2-azidobenzoic acids. These intermediates then react with propargylamine, benzaldehyde, and isocyanides to form the desired triazolo-benzodiazepine derivatives . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis .
Chemical Reactions Analysis
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interaction with biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- involves its interaction with benzodiazepine receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to its anticonvulsant and anxiolytic effects . The molecular targets include GABA_A receptors, and the pathways involved are primarily related to neurotransmission and neuronal excitability.
Comparison with Similar Compounds
Similar compounds to 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- include other triazolo-benzodiazepines such as:
- 1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- N-(tert-butyl)-2-(9-chloro-6-oxo-4H-[1,2,3]triazolo[1,5-a][1,4]benzodiazepin-5(6H)-yl)-2-(3-bromophenyl)acetamide These compounds share similar core structures but differ in their substituents, which can significantly affect their pharmacological properties. The uniqueness of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
153901-57-6 |
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Molecular Formula |
C24H20ClN5 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
8-chloro-N,N-dimethyl-1,6-diphenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C24H20ClN5/c1-28(2)23-16-22-26-27-24(17-9-5-3-6-10-17)30(22)20-14-13-18(25)15-21(20)29(23)19-11-7-4-8-12-19/h3-16H,1-2H3 |
InChI Key |
LPVQFTNSKKTJHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=NN=C(N2C3=C(N1C4=CC=CC=C4)C=C(C=C3)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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